molecular formula C8H9N3 B2388901 2-Methyl-2-(pyrimidin-2-yl)propanenitrile CAS No. 1849313-91-2

2-Methyl-2-(pyrimidin-2-yl)propanenitrile

Cat. No.: B2388901
CAS No.: 1849313-91-2
M. Wt: 147.181
InChI Key: PLZCBGHQYSALLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C8H9N3 It is a heterocyclic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrimidine with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing, which allows for superheating of solvents and elevated reaction temperatures that are not possible in batch reactions . This method enhances the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield pyrimidine carboxylic acids.

    Reduction: Reduction can produce 2-Methyl-2-(pyrimidin-2-yl)propanamine.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(pyrimidin-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The nitrile group can also act as an electrophile, facilitating nucleophilic attack by biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(pyrimidin-2-yl)propanenitrile is unique due to the presence of both a pyrimidine ring and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-2-pyrimidin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCBGHQYSALLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.